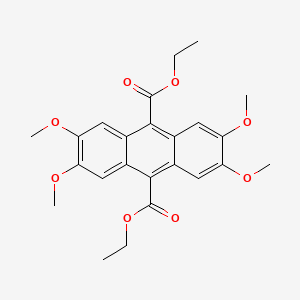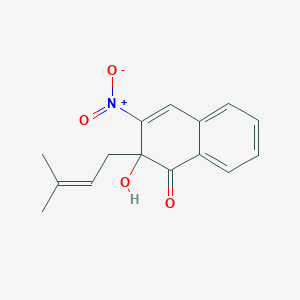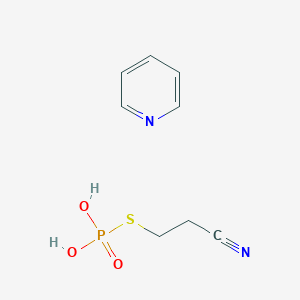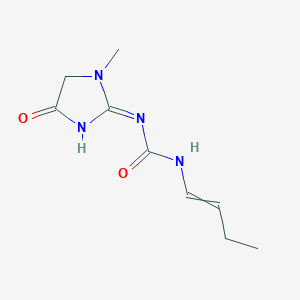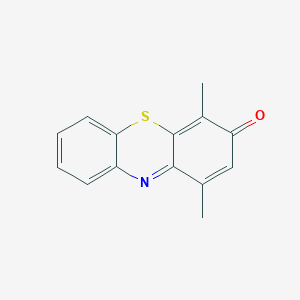
1,4-Dimethyl-3h-phenothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-3h-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including treatment of allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis . The compound exhibits a unique structure that allows it to participate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3h-phenothiazin-3-one can be synthesized through a multi-step process starting from hydroquinone. The synthetic route involves the following steps :
Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to form 2,5-dihydroxy-1,4-benzoquinone.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation: The final step involves refluxing the dibromo compound with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
1,4-Dimethyl-3h-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can be performed on the phenothiazine ring, leading to the formation of different functionalized derivatives.
科学研究应用
1,4-Dimethyl-3h-phenothiazin-3-one has a wide range of scientific research applications :
Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology: The compound exhibits antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, and anticancer activities.
Medicine: It is used in the development of therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis.
Industry: The compound is used in the synthesis of pharmaceutically active compounds such as Modafinil and Sulforaphane.
作用机制
The mechanism of action of 1,4-dimethyl-3h-phenothiazin-3-one involves its ability to act as a photocatalyst and participate in redox reactions . The compound can generate reactive oxygen species (ROS) under light irradiation, which can then oxidize various substrates. This property is utilized in its application as a photocatalyst for the oxidation of sulfides to sulfoxides. Additionally, the compound’s structure allows it to interact with various molecular targets, leading to its diverse biological activities.
相似化合物的比较
1,4-Dimethyl-3h-phenothiazin-3-one can be compared with other phenothiazine derivatives :
Phenothiazine: The parent compound, phenothiazine, is known for its use in antipsychotic drugs.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another derivative used as an antihistamine and antiemetic.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst and its diverse therapeutic applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
91024-47-4 |
|---|---|
分子式 |
C14H11NOS |
分子量 |
241.31 g/mol |
IUPAC 名称 |
1,4-dimethylphenothiazin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
InChI 键 |
ABHVMSPUDRDASM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)

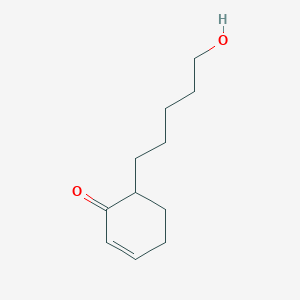


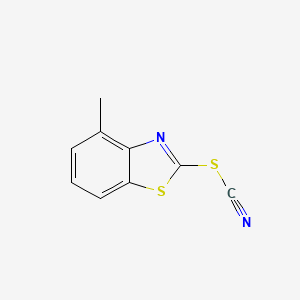
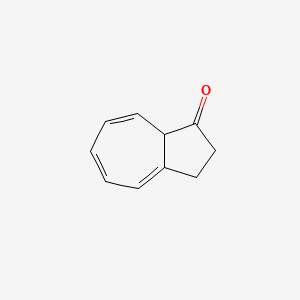

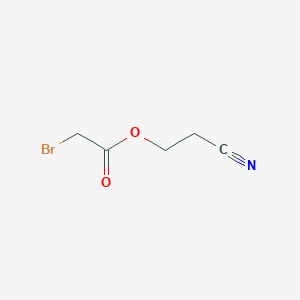
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
